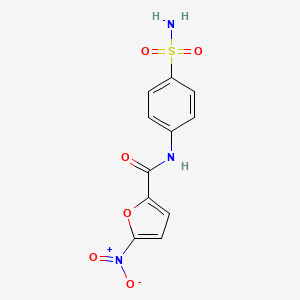

5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Nitro-N-(4-Sulfamoylphenyl)furan-2-carboxamid ist eine synthetische organische Verbindung, die durch das Vorhandensein eines Furanrings, einer Nitrogruppe und einer Sulfonamidgruppe gekennzeichnet ist. Diese Verbindung ist in der medizinischen Chemie von großem Interesse, da sie potenzielle biologische Aktivitäten aufweist, darunter antibakterielle und entzündungshemmende Eigenschaften.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Nitro-N-(4-Sulfamoylphenyl)furan-2-carboxamid umfasst typischerweise die folgenden Schritte:

Nitrierung von Furan-2-carbonsäure: Der erste Schritt beinhaltet die Nitrierung von Furan-2-carbonsäure, um die Nitrogruppe in 5-Position einzuführen. Dies kann unter kontrollierten Temperaturbedingungen mit einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure erreicht werden.

Bildung des Sulfamoylphenyl-Zwischenprodukts: Der nächste Schritt beinhaltet die Herstellung des 4-Sulfamoylphenyl-Zwischenprodukts. Dies geschieht in der Regel durch Reaktion von 4-Aminobenzolsulfonamid mit einem geeigneten Acylierungsmittel.

Kupplungsreaktion: Der letzte Schritt ist die Kupplung des nitrierten Furanderivats mit dem Sulfamoylphenyl-Zwischenprodukt. Dies wird in der Regel in Gegenwart eines Kupplungsmittels wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und einer Base wie Triethylamin durchgeführt.

Industrielle Produktionsmethoden

Die industrielle Produktion von 5-Nitro-N-(4-Sulfamoylphenyl)furan-2-carboxamid folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren, einschließlich der Verwendung von Durchflussreaktoren und automatisierten Systemen zur präzisen Steuerung der Temperatur und des Reagenzzugangs.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide typically involves the following steps:

Nitration of Furan-2-carboxylic Acid: The initial step involves the nitration of furan-2-carboxylic acid to introduce the nitro group at the 5-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Formation of Sulfamoylphenyl Intermediate: The next step involves the preparation of the 4-sulfamoylphenyl intermediate. This is typically done by reacting 4-aminobenzenesulfonamide with an appropriate acylating agent.

Coupling Reaction: The final step is the coupling of the nitrated furan derivative with the sulfamoylphenyl intermediate. This is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature and reagent addition.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Nitrogruppe in 5-Nitro-N-(4-Sulfamoylphenyl)furan-2-carboxamid kann Reduktionsreaktionen eingehen, um Aminoverbindungen zu bilden. Gängige Reduktionsmittel sind Wasserstoffgas in Gegenwart eines Palladiumkatalysators oder chemische Reduktionsmittel wie Zinn(II)-chlorid.

Substitution: Die Sulfonamidgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen. Beispielsweise kann sie unter geeigneten Bedingungen durch andere Nukleophile ersetzt werden.

Hydrolyse: Die Carboxamidgruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechende Carbonsäure und das Amin zu liefern.

Gängige Reagenzien und Bedingungen

Oxidation: Wasserstoffgas mit Palladium auf Aktivkohle (Pd/C)-Katalysator.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Hydrolyse: Saure oder basische wässrige Lösungen, typischerweise unter Rückflussbedingungen.

Hauptprodukte

Reduktion: Aminoverbindungen der ursprünglichen Verbindung.

Substitution: Verschiedene substituierte Sulfonamidderivate.

Hydrolyse: Furan-2-carbonsäure und 4-Sulfamoylanilin.

Wissenschaftliche Forschungsanwendungen

5-Nitro-N-(4-Sulfamoylphenyl)furan-2-carboxamid hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine potenziellen antibakteriellen und entzündungshemmenden Eigenschaften untersucht.

Medizin: Wird als Kandidat für die Entwicklung neuer antimikrobieller Mittel, insbesondere gegen arzneimittelresistente Bakterienstämme, erforscht.

Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen chemischen Eigenschaften eingesetzt.

Wirkmechanismus

Die biologische Aktivität von 5-Nitro-N-(4-Sulfamoylphenyl)furan-2-carboxamid wird hauptsächlich auf seine Fähigkeit zurückgeführt, die Synthese der bakteriellen Zellwand und die Proteinfunktion zu stören. Die Nitrogruppe kann innerhalb von Bakterienzellen reduziert werden, was zur Bildung reaktiver Zwischenprodukte führt, die Zellkomponenten schädigen. Die Sulfonamidgruppe ahmt p-Aminobenzoesäure (PABA) nach und hemmt das Enzym Dihydrofolat-Synthase, das für die Folatsynthese in Bakterien entscheidend ist.

Wirkmechanismus

The biological activity of 5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide is primarily attributed to its ability to interfere with bacterial cell wall synthesis and protein function. The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage cellular components. The sulfonamide group mimics para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sulfanilamid: Ein einfacheres Sulfonamid-Antibiotikum.

Nitrofurantoin: Ein Nitrofuran-Antibiotikum mit einer ähnlichen Nitrogruppe.

Furosemid: Ein Sulfonamid-Diuretikum mit einem Furanring.

Einzigartigkeit

5-Nitro-N-(4-Sulfamoylphenyl)furan-2-carboxamid kombiniert die Strukturmerkmale sowohl von Nitrofuranen als auch von Sulfonamiden, wodurch ein einzigartiger Wirkmechanismus entsteht, der mehrere bakterielle Stoffwechselwege angreift. Diese Doppelfunktionalität erhöht seine potenzielle Wirksamkeit gegen resistente Bakterienstämme im Vergleich zu Verbindungen mit einer einzelnen funktionellen Gruppe.

Die einzigartige Kombination einer Nitrogruppe, einer Sulfonamidgruppe und eines Furanrings in dieser Verbindung macht sie zu einem vielseitigen Molekül mit erheblichem Potenzial in verschiedenen Bereichen der wissenschaftlichen Forschung und industriellen Anwendungen.

Eigenschaften

Molekularformel |

C11H9N3O6S |

|---|---|

Molekulargewicht |

311.27 g/mol |

IUPAC-Name |

5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide |

InChI |

InChI=1S/C11H9N3O6S/c12-21(18,19)8-3-1-7(2-4-8)13-11(15)9-5-6-10(20-9)14(16)17/h1-6H,(H,13,15)(H2,12,18,19) |

InChI-Schlüssel |

SAYHLTLNKTVJLR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])S(=O)(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11016528.png)

![2-[(4-nitrobenzyl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11016531.png)

![N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B11016534.png)

![N-[(9-oxoacridin-10(9H)-yl)acetyl]-L-phenylalanine](/img/structure/B11016537.png)

![N-[4-(acetylsulfamoyl)phenyl]-2-(benzylsulfonyl)acetamide](/img/structure/B11016538.png)

![N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine](/img/structure/B11016540.png)

![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide](/img/structure/B11016554.png)

![[4-(4-chlorophenyl)-4-hydroxypiperidino][3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone](/img/structure/B11016561.png)

![4-({[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11016566.png)

![2-(2-chloro-6-fluorophenyl)-N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B11016569.png)

![4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide](/img/structure/B11016578.png)

![trans-4-[({2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11016581.png)

![2,2,2-trichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11016586.png)